

Spectroscopic Data of 1H-Indazol-6-ol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **1H-Indazol-6-ol**

Cat. No.: **B1417614**

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of **1H-Indazol-6-ol** (CAS No. 23244-88-4), a key heterocyclic compound with significant potential in medicinal chemistry and drug development.^[1] Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this guide employs a predictive and comparative approach, leveraging established spectroscopic principles and data from structurally related analogs. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of **1H-Indazol-6-ol**. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar indazole derivatives.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering system for the 1H-indazole ring is utilized. The hydroxyl group at the 6-position significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of **1H-Indazol-6-ol** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **1H-Indazol-6-ol**, both ^1H and ^{13}C NMR are critical for confirming its structure. The spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide- d_6 (DMSO- d_6), which can solubilize the compound and allow for the observation of exchangeable protons (NH and OH).

^1H NMR Spectroscopy: Predicted Data

The ^1H NMR spectrum of **1H-Indazol-6-ol** is expected to exhibit distinct signals for the aromatic protons, the imino proton of the indazole ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the anisotropic effects of the fused ring system. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1H-Indazol-6-ol** (in DMSO- d_6)

Proton Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Rationale
NH	~13.0	br s	-	The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a downfield chemical shift.
OH	~9.5	br s	-	The phenolic proton signal is usually a broad singlet and its chemical shift can be concentration and temperature dependent.
H-3	~8.0	s	-	This proton is a singlet as it has no adjacent protons to couple with.
H-7	~7.5	d	~8.5	This proton is part of an ABC spin system in the benzene ring and is expected to be a doublet due to coupling with H-5.
H-4	~7.0	d	~1.5	This proton is expected to

				show a small coupling to H-5.
H-5	~6.8	dd	~8.5, ~1.5	This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling), resulting in a doublet of doublets.

Note: These are predicted values based on known substituent effects on the indazole scaffold. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum of **1H-Indazol-6-ol** will provide information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment. The electron-donating hydroxyl group at C-6 will cause a significant upfield shift for C-6 and other carbons in the benzene ring through resonance effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1H-Indazol-6-ol** (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ) ppm	Rationale
C-6	~155	The carbon bearing the hydroxyl group is expected to be the most downfield in the benzene portion of the ring.
C-7a	~140	A quaternary carbon at the fusion of the two rings.
C-3a	~125	Another quaternary carbon at the ring fusion.
C-3	~135	The carbon at the 3-position of the indazole ring.
C-7	~120	This carbon is ortho to the C-6 hydroxyl group.
C-5	~115	This carbon is also influenced by the hydroxyl group.
C-4	~100	The carbon at the 4-position is expected to be significantly shielded.

Note: These are predicted values and should be confirmed by experimental data. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[\[2\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1H-Indazol-6-ol** is expected to show characteristic absorption bands for the O-H, N-H, and C-H stretching vibrations, as well as absorptions corresponding to the aromatic ring system.

Table 3: Predicted Major IR Absorption Bands for **1H-Indazol-6-ol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200 (broad)	O-H stretch	Phenolic hydroxyl
3200-3000 (broad)	N-H stretch	Indazole NH
3100-3000	C-H stretch	Aromatic
1620-1450	C=C stretch	Aromatic ring
1300-1000	C-O stretch	Phenolic hydroxyl

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **1H-Indazol-6-ol** (C₇H₆N₂O), the calculated exact mass is 134.0480 g/mol. In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺) peak at m/z 134. Subsequent fragmentation can provide valuable structural information.

Predicted Fragmentation Pattern:

The molecular ion of **1H-Indazol-6-ol** is expected to undergo fragmentation through several pathways, including the loss of small neutral molecules. Common fragmentation patterns for N-heterocycles involve the cleavage of the ring system.[3]

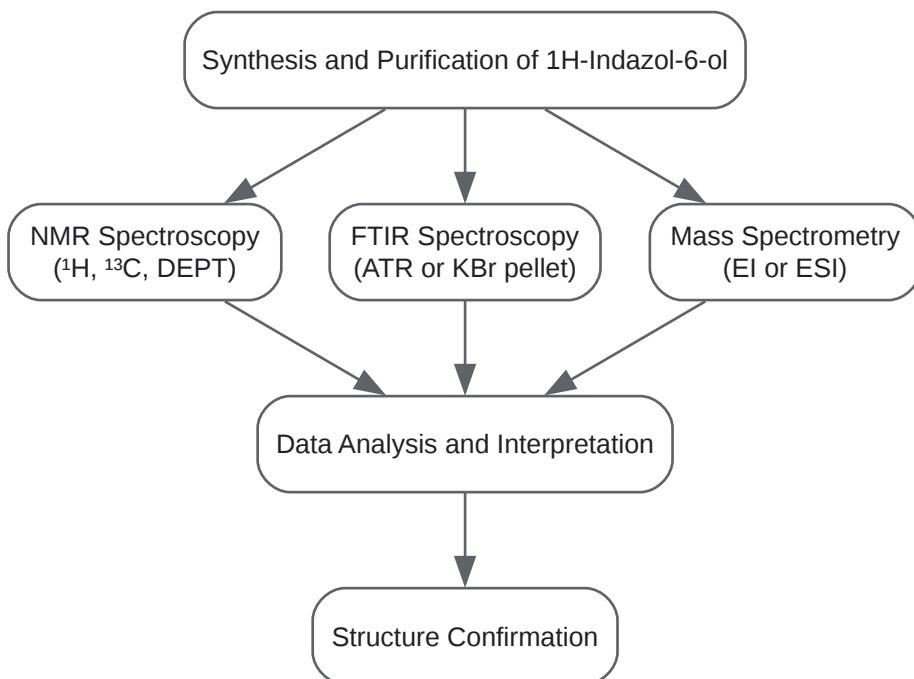
- [M]⁺ at m/z = 134: The molecular ion peak.
- [M-HCN]⁺ at m/z = 107: Loss of hydrogen cyanide from the pyrazole ring.
- [M-CO]⁺ at m/z = 106: Loss of carbon monoxide, which is a common fragmentation for phenols.

Experimental Methodologies

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.

Workflow for Spectroscopic Characterization

Fig. 2: General Workflow for Spectroscopic Characterization



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Caption: A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **1H-Indazol-6-ol** in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).

- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans (e.g., 1024 or more) is generally required. DEPT-135 and DEPT-90 experiments should be performed to aid in the assignment of carbon signals.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied as needed.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **1H-Indazol-6-ol** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
 - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.[4]
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

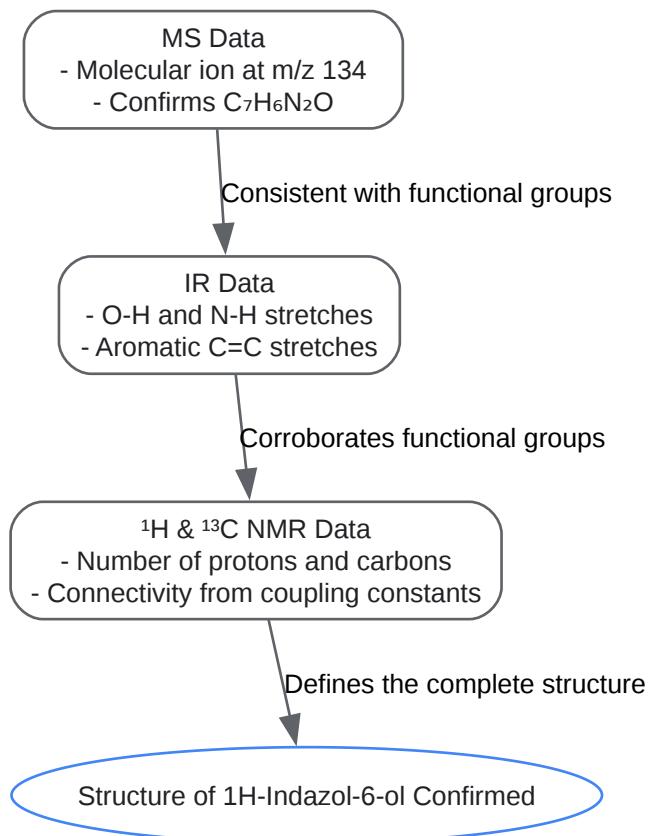
- Place the sample in the spectrometer and record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS) Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns that are useful for library searching and structural elucidation.^[5]
- Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Logical Workflow for Spectroscopic Data Interpretation

Fig. 3: Workflow for Spectroscopic Data Interpretation

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Caption: Logical workflow for the interpretation of combined spectroscopic data.

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